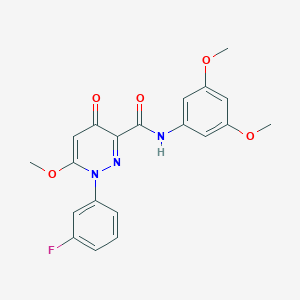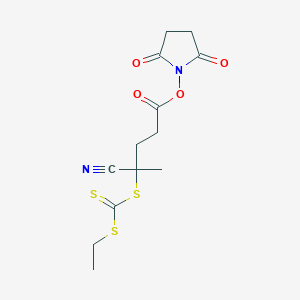
(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide is a chiral compound with a unique structure that includes a tert-butyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective addition of lithium dialkylcuprates to this enoate yields the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better product purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,3R)-3-alkyl/alkenylglutamates
Uniqueness
(2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
2089472-82-0 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(10)11-12/h6-7,12H,4-5H2,1-3H3,(H2,10,11)/t6-,7-/m0/s1 |
InChI Key |
MWYARSVIEVYJDD-BQBZGAKWSA-N |
SMILES |
CC(C)(C)C1C(CCO1)C(=NO)N |
Isomeric SMILES |
CC(C)(C)[C@@H]1[C@H](CCO1)C(=NO)N |
Canonical SMILES |
CC(C)(C)C1C(CCO1)C(=NO)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2606778.png)
![7-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2606780.png)


![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606786.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)
![2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2606793.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2606794.png)




